![molecular formula C6H5N3OS B3327589 7-Methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one CAS No. 35523-75-2](/img/structure/B3327589.png)

7-Methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Vue d'ensemble

Description

“7-Methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one” is a compound that has been synthesized and studied for its various biological activities . It is a part of the thiadiazolopyrimidine family of compounds, which have been found to exhibit substantial efficiencies towards certain strains of bacteria .

Synthesis Analysis

The synthesis of “7-Methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one” involves multiple steps . The process has been characterized by spectroscopic techniques and elemental analysis .

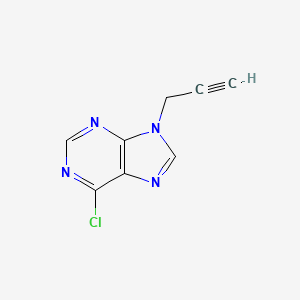

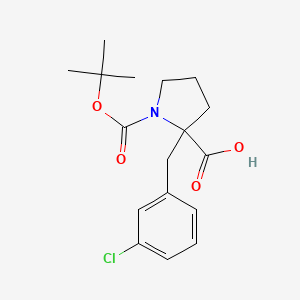

Molecular Structure Analysis

The molecular structure of “7-Methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one” has been analyzed using various techniques . The compound has been characterized by its analytical and spectroscopic data .

Chemical Reactions Analysis

The compound has been evaluated for its inhibitory activity against xanthine oxidase, a key enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid . It has also been synthesized as inhibitors of acetylcholinesterase .

Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one” have been analyzed . The compound has a molecular weight of 215.66 g/mol and a topological polar surface area of 70.3 Ų .

Applications De Recherche Scientifique

Synthesis and Derivative Formation

7-Methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one serves as a versatile compound in chemical syntheses. It reacts with carbon disulfide and phenyl isothiocyanate in the presence of sodium hydride, forming thiadiazolo[3,2-a]pyrimidine derivatives with a ketene dithioacetal fragment (Kukaniev et al., 1998). These derivatives can be further altered through alkylation, demonstrating its reactivity and utility in creating various chemical structures.

Ring-Opening and Rearrangement Reactions

The compound undergoes ring-opening and rearrangement reactions, leading to the formation of different pyrimidine derivatives. For instance, treating it with sodium hydroxide results in the formation of methylthiouracil and 4-methyl-2-thiocyanato-6(1H)pyrimidone. These reactions showcase the structural flexibility and the potential for generating diverse molecules (Okabe et al., 1974).

Anticancer Activity

A study on the anticancer activity of 7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one derivatives has shown promising results. Certain derivatives exhibited significant anticancer activity against human breast and lung cancer cell lines. This indicates potential therapeutic applications of these compounds in oncology (Gaonkar et al., 2018).

Preparation of Related Compounds

The compound is also used in the preparation of other heterocyclic compounds, such as 7H-1,3,4-thiadiazolo[3,2-a]pyrimidin-7-ones. These preparations involve acylation and ring closure processes, reflecting the compound's role in synthesizing a broad range of chemically diverse molecules (Safarov et al., 2007).

Antibiofilm Applications

Recent studies have explored the use of thiadiazolo[3,2-a]pyrimidin-5-one derivatives in antibiofilm nanocoatings. These nanocoatings, particularly when combined with Fe3O4@C18 core-shell structures, have shown efficacy against Candida albicans biofilms, suggesting their potential in combating biofilm-associated fungal infections and their application in medical device coatings (Olar et al., 2020).

Regioselective Synthesis

Efficient and regioselective synthesis of 7-oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate derivatives, which are of biological and pharmacological interest, can be achieved using 7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one. This process involves catalyst-free, ultrasound-assisted reactions, highlighting the compound's adaptability in synthetic chemistry and its potential in generating biologically active molecules (Dong & Zhao, 2019).

Biological Activity

Studies on thiadiazolopyrimidines, including 7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one, have shown that these compounds exhibit cytotoxic activities. The synthesis and transformation of these compounds, particularly their interaction with sulfur-containing compounds, highlight their potential in developing new therapeutic agents with specific biological activities (Suiko et al., 1982).

Mécanisme D'action

The mechanism of action of “7-Methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one” is related to its inhibitory activity against certain enzymes. For instance, it has been found to inhibit xanthine oxidase, which is involved in the production of uric acid . It has also been designed and synthesized as inhibitors of acetylcholinesterase .

Orientations Futures

The future directions for the study of “7-Methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one” could involve further exploration of its biological activities and potential applications. For instance, its inhibitory activity against xanthine oxidase suggests potential for the treatment of conditions like gout . Additionally, its antimicrobial action indicates potential use in the development of new antimicrobial drugs .

Propriétés

IUPAC Name |

7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3OS/c1-4-2-5(10)9-6(8-4)11-3-7-9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMFEUTZOARANC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C(=N1)SC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetic acid](/img/structure/B3327512.png)

![Ethyl 5-benzyl-5-azaspiro[2.4]heptane-7-carboxylate](/img/structure/B3327537.png)

![Pyrido[2,3-b]pyrazin-2(1h)-one](/img/structure/B3327559.png)

![6-Amino-3-(tert-butyl)-4-(2-ethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3327579.png)

![5,5'-[Ethane-1,2-diylbis(oxy)]bis(5-oxopentanoic acid)](/img/structure/B3327586.png)